3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the search results do not provide specific details about the molecular structure of "3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline" .Chemical Reactions Analysis
Chemical reactions involving “3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline” are not specified in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The search results do not provide specific physical and chemical properties of "3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline" .Applications De Recherche Scientifique
Catalysis and Synthesis
3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline and its derivatives play a significant role in catalysis and synthesis. For example, a study by Murugesan et al. (2016) demonstrated the use of a nanocrystalline titania-based sulfonic acid material in synthesizing pyran derivatives, which included compounds structurally related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline (Murugesan, Gengan, & Krishnan, 2016).
Quinoline Derivatives Synthesis
The synthesis of quinoline derivatives, closely related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline, has been explored in various studies. For instance, Mekheimer et al. (2008) described the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, involving reactions with 4-methylpiperidine (Mekheimer, Refaey, Sadek, Hameed, Ibrahim, & Shah, 2008).
Chemical Properties and Crystal Structures
The chemical properties and crystal structures of compounds related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline have been extensively studied. For example, Parvez et al. (2000) analyzed the crystal structure of a compound containing a similar quinoline structure, providing insights into its chemical behavior (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline have been investigated for their potential therapeutic applications. Ivachtchenko et al. (2015) synthesized a series of 3-(phenylsulfonyl)quinoline derivatives, examining their receptor activity spectrum and finding some compounds with promising properties for treating CNS disorders (Ivachtchenko, Golovina, Kadieva, Mitkin, & Okun, 2015).
Photonic and Electronic Properties
Quinolines and their derivatives, like 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline, are useful in the preparation of nano and meso-structures with enhanced electronic and photonic properties. A study by Maleki, Rezaei Seresht, and Ebrahimi (2015) highlighted the importance of these compounds in various fields including industrial organic chemistry (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Mécanisme D'action
Target of Action
The compound contains a 4-methylpiperazin-1-yl carbonyl group, which is known to interact with targets such as candidapepsin-2 in yeast and cathepsin l2 in humans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Safety and Hazards
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-11-13-24(14-12-16)22(25)19-15-23-20-10-6-5-9-18(20)21(19)28(26,27)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGWHWVIRQYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.